

Characterization of 2-Chloro-5-methoxypyridine: A Mass Spectrometry Comparison Guide

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Compound of Interest

Compound Name: 2-Chloro-5-methoxypyridine

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For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometry data for **2-Chloro-5-methoxypyridine** against structurally related compounds, offering insights into its fragmentation behavior. The supporting data and protocols are intended to aid in the identification and quality control of this important synthetic building block.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for **2-Chloro-5-methoxypyridine** and two comparable substituted pyridines. This data is crucial for distinguishing these compounds in a complex mixture and for confirming the identity of **2-Chloro-5-methoxypyridine** in a sample.

Compound	Molecular Formula	Molecular Weight (g/mol)	Exact Mass (Da)	Key Mass-to-Charge Ratios (m/z)	Ionization Method
2-Chloro-5-methoxypyridine	C ₆ H ₆ ClNO	143.57	143.0137915[1]	144 ([M+H] ⁺) [2]	LC-MS
2-Chloro-5-(chloromethyl)pyridine	C ₆ H ₅ Cl ₂ N	162.01	160.9799046	161, 128, 126[3]	GC-MS
2-Chloro-5-nitropyridine	C ₅ H ₃ ClN ₂ O ₂	158.54	157.9883050	158, 112, 85, 76, 50	GC-MS

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of **2-Chloro-5-methoxypyridine** and similar pyridine derivatives.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Dissolve an accurately weighed sample of **2-Chloro-5-methoxypyridine** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
- If derivatization is required to improve volatility or thermal stability, a common method involves silylation. However, for a relatively simple molecule like **2-Chloro-5-methoxypyridine**, direct injection is often sufficient.

GC Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

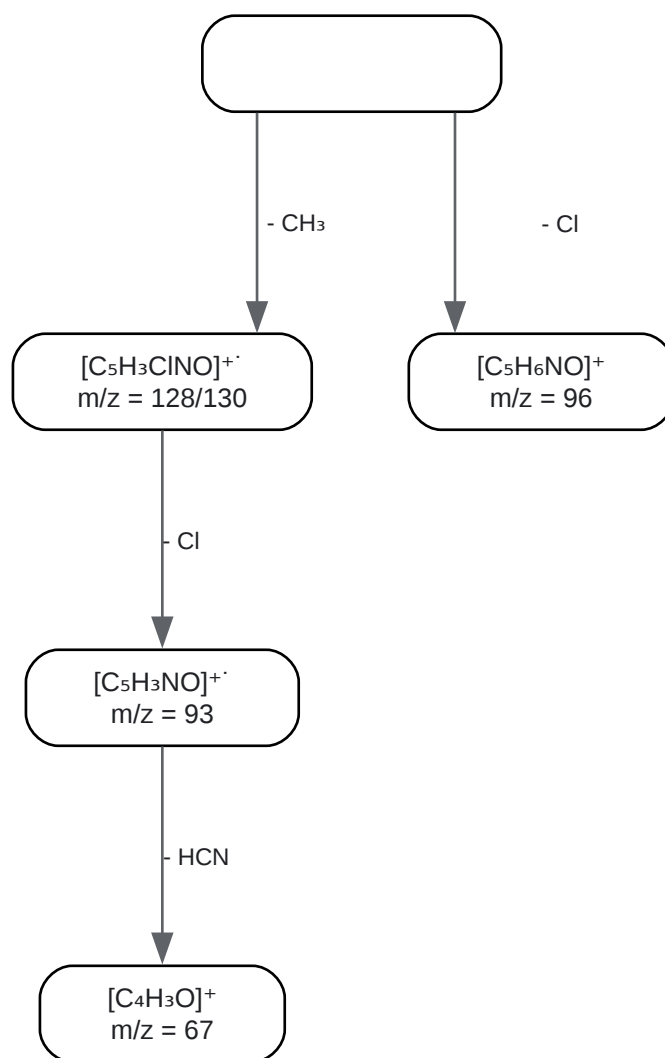
- Injector Temperature: 250 °C.
- Injection Mode: Splitless or split, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Mass Range: Scan from m/z 40 to 200.

Predicted Fragmentation Pathway

The fragmentation of **2-Chloro-5-methoxypyridine** under electron ionization is predicted to proceed through several key pathways, initiated by the formation of the molecular ion. The following diagram illustrates the logical relationship of the predicted fragmentation.



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Caption: Predicted EI mass spectrometry fragmentation pathway of **2-Chloro-5-methoxypyridine**.

This guide provides a foundational framework for the mass spectrometric characterization of **2-Chloro-5-methoxypyridine**. For definitive structural elucidation, it is recommended to combine this data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

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